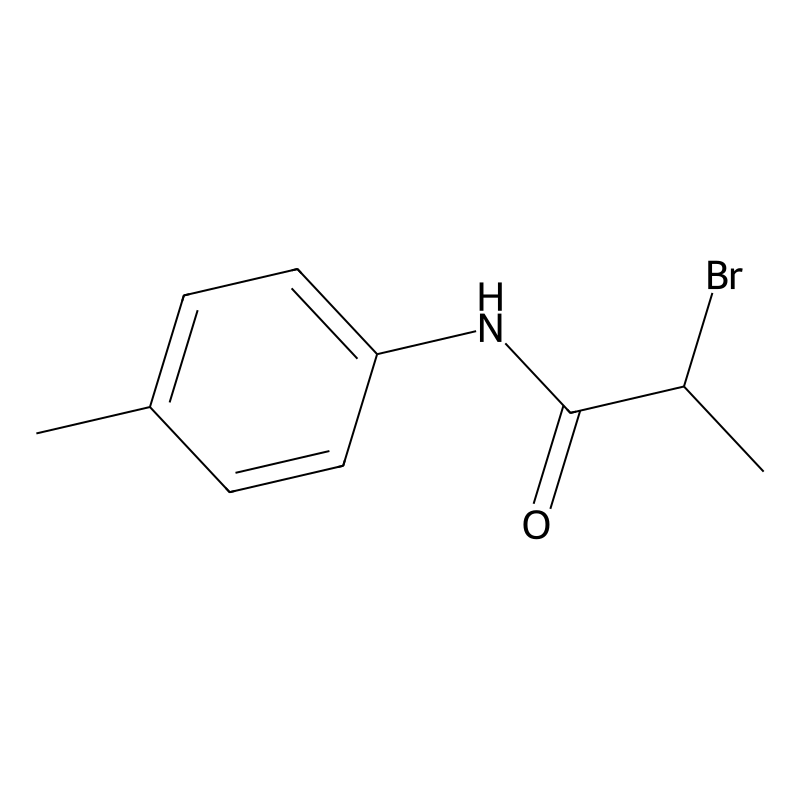

2-bromo-N-(4-methylphenyl)propanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-N-(4-methylphenyl)propanamide is a chemical compound with the molecular formula and a molecular weight of approximately 242.11 g/mol. It is classified as an amide due to the presence of the amide functional group, characterized by a carbonyl group (C=O) directly attached to a nitrogen atom (N). The compound features a bromine atom at the second carbon position of the propanamide structure and a para-methylphenyl group, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Currently, there's no documented information regarding a specific mechanism of action for 2-bromo-N-(4-methylphenyl)propanamide in biological systems.

- Wear gloves and eye protection to avoid skin and eye contact.

- Work in a well-ventilated fume hood.

- Dispose of waste according to appropriate chemical waste disposal regulations.

Synthesis and Characterization:

2-Bromo-N-(4-methylphenyl)propanamide is an organic compound with the chemical formula C₁₀H₁₂BrNO. It can be synthesized through various methods, including the reaction of 2-bromopropanoyl chloride with 4-methylaniline. [PubChem, N-(2-Bromo-4-methylphenyl)propanamide, ]

The characterization of this compound often involves techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its structure and purity. [Hit2Lead, N-(2-bromo-4-methylphenyl)propanamide, ]

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid and amine.

- Reduction: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility in organic synthesis, allowing for the generation of diverse chemical entities .

Several methods have been reported for synthesizing 2-bromo-N-(4-methylphenyl)propanamide:

- Bromination of N-(4-methylphenyl)propanamide: This method involves treating N-(4-methylphenyl)propanamide with bromine in an appropriate solvent under controlled conditions.

- Direct Amide Formation: Starting from 4-methylphenylacetic acid, the acid can be converted to the corresponding acid chloride and reacted with ammonia or an amine in the presence of a brominating agent.

- Multi-step Synthesis: A more complex route may involve several steps, including the formation of intermediates that are subsequently brominated and converted into the final product.

These methods allow for the efficient production of 2-bromo-N-(4-methylphenyl)propanamide in laboratory settings .

2-Bromo-N-(4-methylphenyl)propanamide has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor for developing new drugs or therapeutic agents.

- Organic Synthesis: It can be utilized as an intermediate in synthesizing other complex organic molecules.

- Research: Its unique properties make it suitable for studies in medicinal chemistry and material science.

These applications underscore its relevance in both industrial and academic research contexts .

Several compounds share structural similarities with 2-bromo-N-(4-methylphenyl)propanamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-bromo-4-methylphenyl)propanamide | C10H12BrNO | Bromine at different position (2 vs. 4). |

| N-(4-chlorophenyl)propanamide | C10H12ClNO | Chlorine instead of bromine; different reactivity. |

| N-(3-methylphenyl)propanamide | C10H13NO | No halogen; altered biological activity profile. |

| N-(2-bromo-3-methylphenyl)propanamide | C10H12BrNO | Similar structure but different methyl positioning. |

This table illustrates that while these compounds share certain characteristics, the presence of bromine at a specific position in 2-bromo-N-(4-methylphenyl)propanamide contributes to its distinct properties and potential functionalities .